molecular formula C14H16O3 B11755524 {3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate

{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate

Cat. No.: B11755524
M. Wt: 232.27 g/mol
InChI Key: XHTAGQZAQKPRLU-UHFFFAOYSA-N
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Description

{3-Hydroxybicyclo[310]hexan-6-yl}methyl benzoate is a complex organic compound characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate typically involves the formation of the bicyclo[3.1.0]hexane skeleton followed by esterification with benzoic acid. One reported method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzoate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or alcohols.

Scientific Research Applications

{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate involves its interaction with specific molecular targets and pathways. For instance, in photochemical reactions, it acts as a precursor that undergoes Norrish Type II photochemical reactions to form cyclopentene structures . The hydroxyl and ester groups play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate is unique due to its specific combination of a bicyclic structure with a benzoate ester. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as photochemical reactions and drug synthesis.

Properties

IUPAC Name

(3-hydroxy-6-bicyclo[3.1.0]hexanyl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-10-6-11-12(7-10)13(11)8-17-14(16)9-4-2-1-3-5-9/h1-5,10-13,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAGQZAQKPRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2COC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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